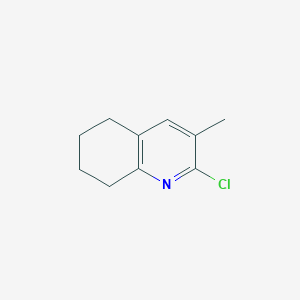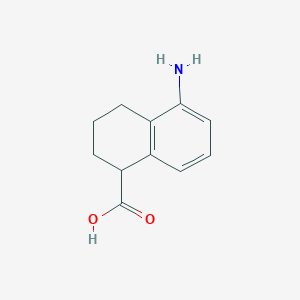
5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸: は、テトラヒドロナフタレン骨格にアミノ基とカルボン酸基が結合した複雑な構造を持つ有機化合物です。
2. 製法
合成経路と反応条件: 5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸の合成は、いくつかの方法で達成できます。一般的な方法の1つは、ナフタレン誘導体の触媒的ハイドロジェネーションです。 例えば、1,2,3,4-テトラヒドロナフタレンのハイドロジェネーションは、特定の条件下でニッケル触媒を用いて行うことができます 。 別の方法では、チオニルクロリドを使用して中間体を目的の化合物に変換する方法があります .
工業生産方法: この化合物の工業生産では、通常、大規模な触媒的ハイドロジェネーションプロセスが用いられます。 ニッケル触媒の使用が一般的であり、反応条件は、高収率と高純度を確保するために最適化されています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 1,2,3,4-tetrahydronaphthalene can be carried out using nickel catalysts under specific conditions . Another method involves the use of thionyl chloride to convert intermediates into the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of nickel catalysts is common, and the reaction conditions are optimized to ensure high yield and purity .
化学反応の分析
反応の種類: 5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体に酸化することができます。
還元: 還元反応は、これをより飽和した化合物に変換することができます。
置換: 親電子求核置換反応は、分子にさまざまな官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒の存在下での水素ガスがよく使用されます。
置換: ハロゲン、酸、塩基などの試薬は、制御された条件下で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノンを生成する可能性がありますが、還元はより飽和した炭化水素を生成する可能性があります .
4. 科学研究への応用
化学: 化学では、5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸は、より複雑な分子の合成のための構成要素として使用されます。 これは、さまざまな有機化合物の合成における中間体として役立ちます .
生物学: 生物学的研究では、この化合物は、生化学経路における潜在的な役割と、生体分子との相互作用について研究されています .
医学: 医学では、この化合物の誘導体は、その潜在的な治療効果について研究されています。 それらは、特定の酵素または受容体の阻害剤または活性剤として作用する可能性があります .
科学的研究の応用
Chemistry: In chemistry, 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products .
作用機序
5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、生化学経路を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用される誘導体によって異なります .
類似化合物との比較
類似化合物:
1,2,3,4-テトラヒドロナフタレン-1-カルボン酸: この化合物は、5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸に存在するアミノ基がありません.
5-アミノテトラリン: この化合物は似ていますが、カルボン酸基がありません.
独自性: 5-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸は、アミノ基とカルボン酸基の両方が存在することによってユニークです。 この二重の機能により、類似の化合物と比較して、より広範囲の化学反応と生物学的相互作用に関与することができます .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5,12H2,(H,13,14) |
InChIキー |
LKQTUYHLLKOHHT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C(=CC=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



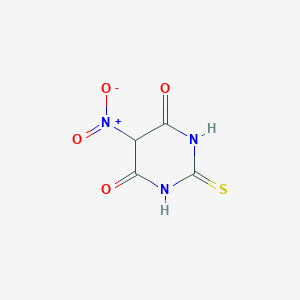



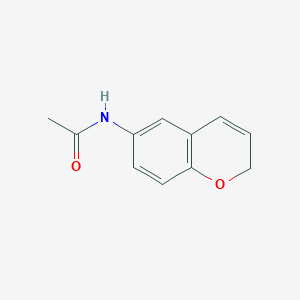
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
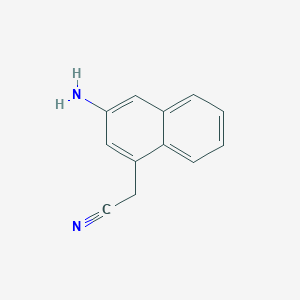

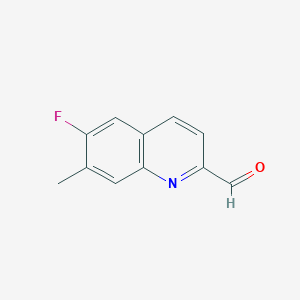
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)


